molecular formula C18H26O B12745809 Hexamethylindanopyran, (4R,7R)- CAS No. 252933-48-5

Hexamethylindanopyran, (4R,7R)-

Cat. No.: B12745809
CAS No.: 252933-48-5
M. Wt: 258.4 g/mol
InChI Key: ONKNPOPIGWHAQC-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexamethylindanopyran, (4R,7R)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its strong, long-lasting scent and is commonly found in perfumes, deodorants, and other personal care products. The compound has a molecular formula of C18H26O and a molecular weight of 258.3984 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylindanopyran, (4R,7R)-, is synthesized through a multi-step chemical process. The synthesis typically involves the cyclization of a suitable precursor, followed by methylation and hydrogenation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

In industrial settings, the production of Hexamethylindanopyran, (4R,7R)-, is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hexamethylindanopyran, (4R,7R)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Hexamethylindanopyran, (4R,7R)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Hexamethylindanopyran, (4R,7R)-, primarily involves its interaction with olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic musk scent. Additionally, its lipophilic nature allows it to penetrate biological membranes, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylindanopyran, (4S,7R)-: Another stereoisomer with similar properties but different olfactory characteristics.

    Tonalide: A synthetic musk with a similar structure but different scent profile.

    Cashmeran: Another musk compound with a distinct woody scent.

Uniqueness

Hexamethylindanopyran, (4R,7R)-, stands out due to its strong, long-lasting scent and its widespread use in the fragrance industry. Its unique stereochemistry contributes to its distinct olfactory properties, making it a valuable compound in various applications .

Properties

CAS No.

252933-48-5

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

(4R,7R)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene

InChI

InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m0/s1

InChI Key

ONKNPOPIGWHAQC-RYUDHWBXSA-N

Isomeric SMILES

C[C@H]1COCC2=CC3=C(C=C12)C([C@H](C3(C)C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.